

Toxicological Profile of 6-Benzofuran-2-YL-1H-indole: A Surrogate-Based Assessment

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Compound of Interest

Compound Name: 6-Benzofuran-2-YL-1H-indole

Cat. No.: B15130691

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Disclaimer: A comprehensive review of available scientific literature and toxicological databases reveals no specific studies conducted on the toxicological properties of **6-Benzofuran-2-YL-1H-indole**. Therefore, this document provides a predictive toxicological profile based on the known hazards of its constituent chemical moieties: benzofuran and indole. This approach, known as hazard assessment by analogy, is a standard methodology in toxicology for evaluating novel or untested chemical entities. All conclusions drawn are inferential and should be confirmed by empirical testing.

Executive Summary

Based on the toxicological profiles of its structural components, **6-Benzofuran-2-YL-1H-indole** is predicted to be a compound of significant toxicological concern. The benzofuran moiety is associated with carcinogenicity in animal studies, leading to a classification by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B)[1][2]. The primary target organs for benzofuran toxicity are the liver and kidneys[3][4][5]. The indole moiety exhibits moderate acute toxicity and is a known irritant[6]. While some indole derivatives show anti-carcinogenic properties, others, particularly nitrosated indoles, are genotoxic[7][8]. The combined structure suggests that **6-Benzofuran-2-YL-1H-indole** should be handled as a potential carcinogen and genotoxin, with the liver and kidneys as likely target organs for toxicity.

Predicted Toxicological Profile

Acute Toxicity

The indole nucleus suggests that **6-Benzofuran-2-YL-1H-indole** may possess moderate acute toxicity if ingested or inhaled. In animal studies, indole has been classified as moderately hazardous, with oral LD50 values of 1200 mg/kg in rats and 750 mg/kg in mice[6]. It also exerts a strong irritant effect on the eyes and a moderate effect on the skin and respiratory system[6]. High doses of benzofuran can also be lethal to animals[3][4]. Therefore, the conjugate molecule may cause irritation upon contact and systemic toxicity at high exposure levels.

Genotoxicity and Mutagenicity

There is a strong basis to predict genotoxic potential. While benzofuran itself is not mutagenic in bacterial systems like the Ames test, it induces mutations and sister chromatid exchanges in mammalian cell lines[1][3]. Its metabolites, particularly benzofuran epoxides, are highly mutagenic, suggesting that metabolic activation is required for its genotoxic effects[9]. Similarly, certain nitrosated indole compounds are potent mutagens in the Ames test[7]. Given these characteristics, **6-Benzofuran-2-YL-1H-indole** is likely to be genotoxic, especially following metabolic activation by cytochrome P450 enzymes.

Carcinogenicity

The carcinogenicity of the parent benzofuran is well-documented in animal models. Oral administration of benzofuran has been shown to increase the incidence of various tumors in both rats and mice, including liver, lung, forestomach, and kidney tumors[1][10]. This led the IARC to classify benzofuran in Group 2B as possibly carcinogenic to humans[1][2]. The carcinogenic potential of the indole moiety is more complex; for instance, indole-3-carbinol has shown both carcinogenic and anti-carcinogenic properties in different models[11][12]. However, the strong evidence for benzofuran's carcinogenicity suggests that **6-Benzofuran-2-YL-1H-indole** should be presumed to pose a carcinogenic risk until proven otherwise.

Target Organ Toxicity

The primary target organs for toxicity are predicted to be the liver and kidneys.

- **Hepatotoxicity:** Benzofuran causes liver damage in animals, characterized by hepatocyte necrosis[3][4]. This toxicity is believed to be mediated by metabolic activation via P-450 oxygenases[3][4]. Some benzofuran derivatives are known to be mitochondrial toxins, inducing apoptosis and necrosis in hepatocytes[13][14].

- Nephrotoxicity: Repeated administration of benzofuran leads to renal toxicity in both rats and mice[1][15]. Chronic exposure in male rats resulted in death attributed to severe kidney damage[3][4].

Reproductive and Developmental Toxicity

No specific data on the reproductive or developmental toxicity of benzofuran or **6-Benzofuran-2-YL-1H-indole** could be located in the reviewed literature[3][5]. This represents a critical data gap. Standard testing protocols would be required to assess any potential effects on fertility, embryonic development, or postnatal development.

Data Presentation: Summary of Surrogate Toxicology

The following tables summarize the known toxicological endpoints for the parent moieties, benzofuran and indole.

Table 1: Summary of Toxicological Endpoints for Benzofuran

Toxicological Endpoint	Finding	Species	Reference
Carcinogenicity	Sufficient evidence of carcinogenicity. Increased incidence of liver, lung, forestomach, and kidney tumors.	Rat, Mouse	[1] [10] [15]
IARC Classification	Group 2B: Possibly carcinogenic to humans.	N/A	[1] [2]
Genotoxicity	Negative in bacterial mutagenicity assays (Ames test). Positive for mutations and sister chromatid exchange in mammalian cells in vitro.	S. typhimurium, Mouse, Hamster	[1] [3]
Primary Target Organs	Kidney, Liver	Rat, Mouse	[3] [4] [5]
Acute Lethality	Lethal at high oral doses (e.g., 1000 mg/kg/day in rats).	Rat	[4]

| Reproductive Toxicity | No data available. | N/A [\[3\]](#)[\[5\]](#) |

Table 2: Summary of Toxicological Endpoints for Indole and Derivatives

Toxicological Endpoint	Finding	Species/System	Reference
Acute Toxicity (Indole)	Moderately hazardous. Oral LD50: 1200 mg/kg (Rat), 750 mg/kg (Mouse).	Rat, Mouse	[6]
Irritancy (Indole)	Strong eye irritant; moderate skin and respiratory irritant.	Animal models	[6]
Genotoxicity	Nitrosated indole derivatives are mutagenic in the Ames test. Indole-3-carbinol showed mixed results in bacterial assays.	S. typhimurium	[7][11]
Carcinogenicity	Complex profile. Some derivatives (e.g., Indole-3-carbinol) can inhibit carcinogenesis, but NTP studies also showed some evidence of carcinogenicity.	Rat, Mouse	[11][12]

| Mechanism of Toxicity | Inhibition of ATP production and protein folding at high concentrations. Metabolite (indoxyl sulfate) is a uremic toxin. | Bacteria, Mammals [[16][17] |

Experimental Protocols

Detailed experimental protocols for **6-Benzofuran-2-YL-1H-indole** are not available. The following are generalized methodologies for key initial toxicology studies.

Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on the principles of the OECD 471 guideline.

- Principle: The Ames test uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations by reverse mutation (reversion)[18][19]. The test compound's mutagenicity is assessed by exposing these bacteria to various concentrations of the substance and selecting for reversion events, which allow the bacteria to grow on a medium lacking the required amino acid[19].
- Materials:
 - Bacterial Strains: At least five strains are used, including *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA or WP2 uvrA (pKM101)[20].
 - Metabolic Activation System (S9 Mix): A cofactor-supplemented post-mitochondrial fraction (S9) from the liver of rodents treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone)[21]. This is used to simulate mammalian metabolism.
 - Media: Minimal glucose agar plates (Vogel-Bonner medium E) with a limiting amount of histidine (for *Salmonella*) or tryptophan (for *E. coli*) to allow for initial cell divisions.
- Procedure:
 - Dose Selection: A preliminary toxicity test is performed to determine the appropriate concentration range of the test substance.
 - Incubation: The test substance, bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without activation) are combined in molten top agar[22].
 - Plating: The mixture is poured onto the surface of a minimal agar plate and allowed to solidify.
 - Incubation: Plates are incubated at 37°C for 48-72 hours.
 - Scoring: The number of revertant colonies on each plate is counted. A positive result is defined as a dose-related increase in the number of revertant colonies over the negative

control, typically a two- to three-fold increase. Positive and negative controls are run concurrently.

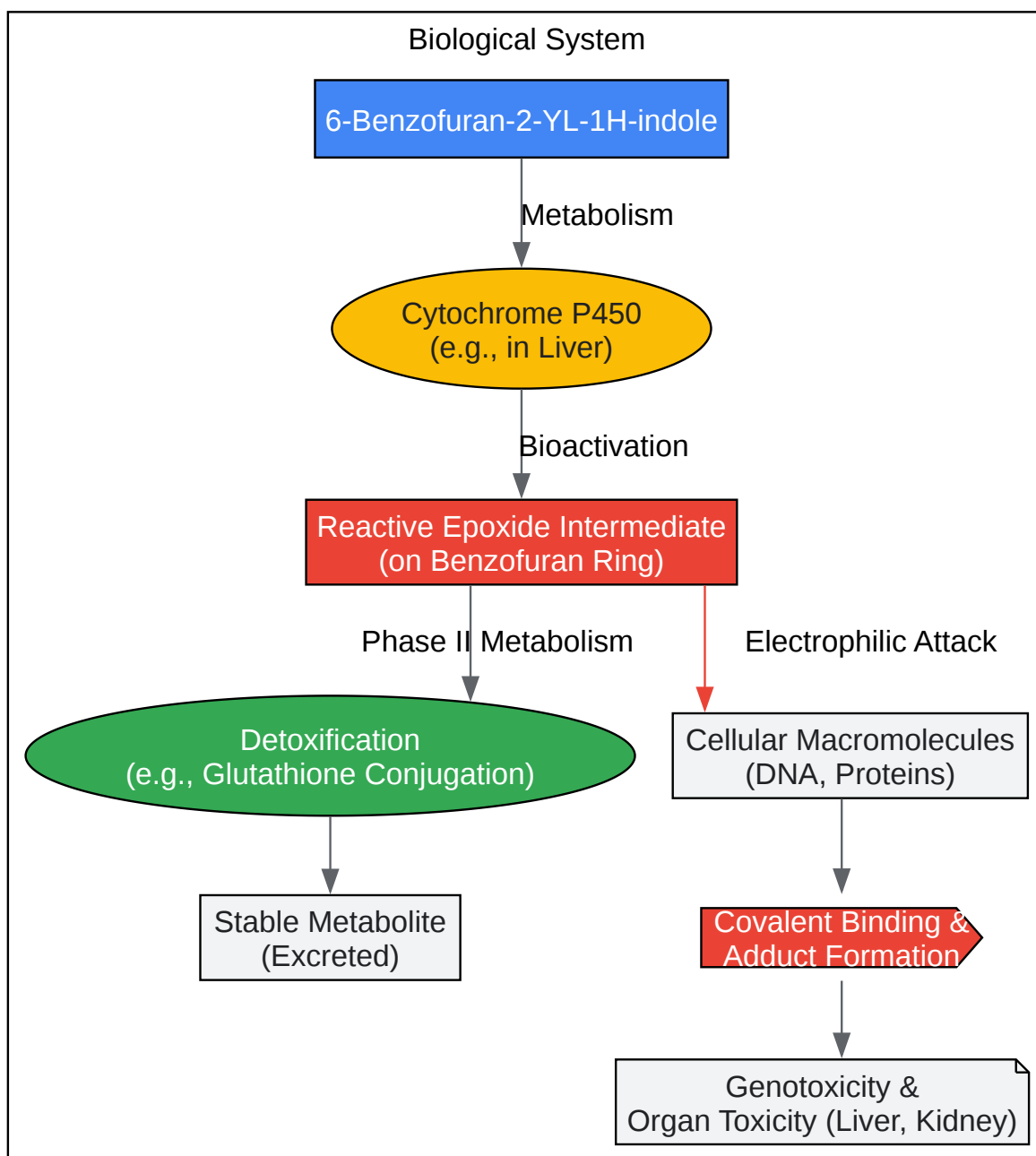
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This protocol provides an estimation of acute toxicity and allows for hazard classification.

- Principle: This method involves a stepwise procedure with the use of a small number of animals per step[23][24]. The outcome of each step (mortality or evident toxicity) determines the dose for the next step. The goal is to classify the substance's toxicity based on fixed dose levels (5, 50, 300, and 2000 mg/kg)[25].
- Animals: Healthy, young adult rodents (typically female rats) are used. Animals are fasted prior to dosing[26].
- Procedure:
 - Dosing: A starting dose is selected from one of the fixed levels, typically 300 mg/kg or 2000 mg/kg if low toxicity is expected. A group of three animals is dosed by oral gavage[25].
 - Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days[26].
 - Stepwise Progression:
 - If mortality occurs in two or three animals, the test is stopped, and the substance is classified at that dose level.
 - If one animal dies, the procedure is repeated with three more animals at the same dose.
 - If no animals die, the procedure is repeated with three animals at the next higher dose level.
 - Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Visualizations: Pathways and Workflows

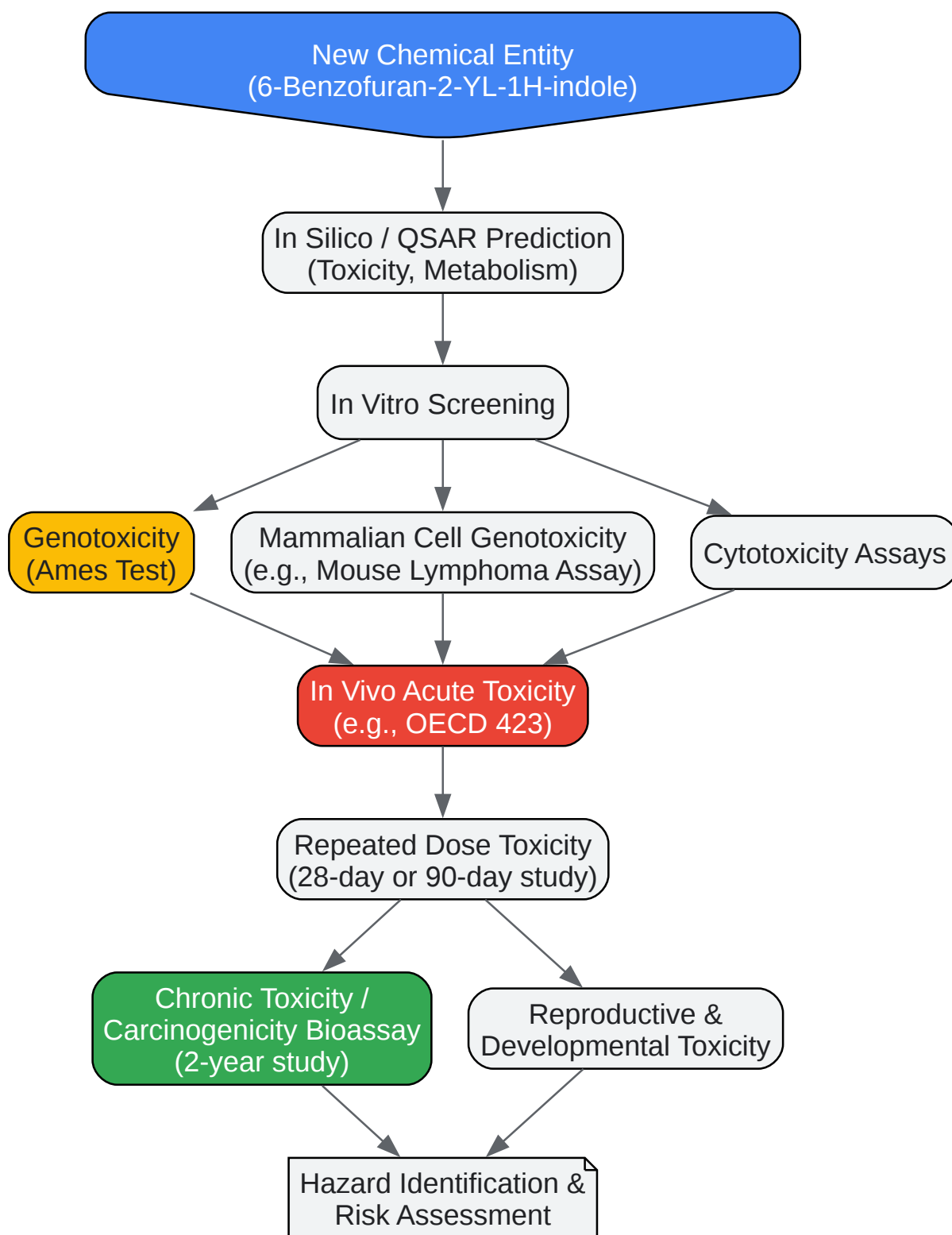
Predicted Metabolic Activation of the Benzofuran Moiety



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Caption: Predicted bioactivation pathway for the benzofuran moiety leading to toxicity.

Standard Preclinical Toxicology Workflow



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Caption: A typical workflow for the preclinical toxicological assessment of a novel chemical.

General Pathway of Chemical Carcinogenesis



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Caption: The multi-stage process of chemical carcinogenesis, from initiation to progression.

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